3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C26H17BrCl2N2O4 and a molecular weight of 572.246 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the bromination of 2-naphthol to form 1-bromo-2-naphthol, which is then reacted with acetyl chloride to produce 1-bromo-2-naphthyl acetate. This intermediate is further reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2,4-dichlorobenzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
- 4-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
765291-36-9 |
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Molecular Formula |
C26H17BrCl2N2O4 |
Molecular Weight |
572.2 g/mol |
IUPAC Name |
[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+ |
InChI Key |
YECTYIQTLXPATO-AMVVHIIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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